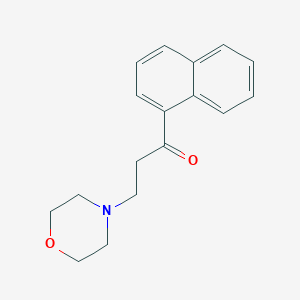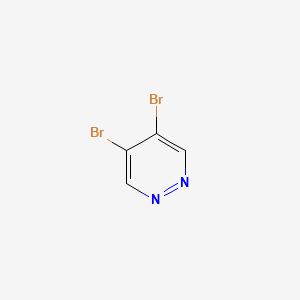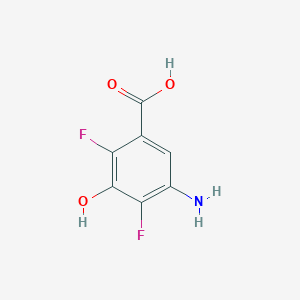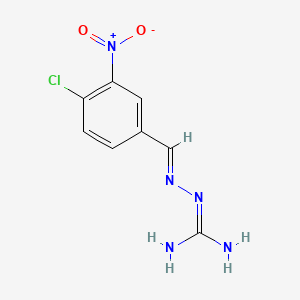
3-morpholino-1-(naphthalen-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-morpholino-1-(naphthalen-1-yl)propan-1-one is a chemical compound that features a morpholine ring attached to a naphthalene moiety via a propanone linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholino-1-(naphthalen-1-yl)propan-1-one typically involves the reaction of naphthalene derivatives with morpholine under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction where naphthalene is reacted with a propanoyl chloride derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then reacted with morpholine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-morpholino-1-(naphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of naphthalene-1-carboxylic acid or naphthalene-1-one derivatives.
Reduction: Formation of 3-(Morpholin-4-yl)-1-(naphthalen-1-yl)propan-1-ol.
Substitution: Formation of nitro or halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-morpholino-1-(naphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-morpholino-1-(naphthalen-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites of target proteins, influencing biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperidin-4-yl)-1-(naphthalen-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.
3-(Pyrrolidin-4-yl)-1-(naphthalen-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness
3-morpholino-1-(naphthalen-1-yl)propan-1-one is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
10320-54-4 |
|---|---|
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 |
IUPAC-Name |
3-morpholin-4-yl-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C17H19NO2/c19-17(8-9-18-10-12-20-13-11-18)16-7-3-5-14-4-1-2-6-15(14)16/h1-7H,8-13H2 |
InChI-Schlüssel |
KVAZIHRLKMIGFK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32 |
Kanonische SMILES |
C1COCCN1CCC(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-Ethyl-7-methyl-4-(3-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B1649616.png)

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone](/img/structure/B1649620.png)




![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B1649628.png)


